4-(4-Chlorophenyl)azetidin-2-one chemical properties
4-(4-Chlorophenyl)azetidin-2-one chemical properties
Technical Profile: 4-(4-Chlorophenyl)azetidin-2-one [1][2][3]
Executive Summary: The Ezetimibe Scaffold
4-(4-Chlorophenyl)azetidin-2-one (CAS 21161-20-6) acts as the pharmacophore anchor for a class of cholesterol absorption inhibitors, most notably Ezetimibe (Zetia) . Unlike traditional statins that inhibit HMG-CoA reductase in the liver, derivatives of this scaffold target the Niemann-Pick C1-Like 1 (NPC1L1) protein at the brush border of the small intestine.
This guide details the chemical properties, synthetic pathways, and reactivity profile of this critical beta-lactam intermediate. Its strained four-membered ring dictates its unique reactivity—making it both a potent biological warhead and a synthetic challenge requiring precise handling to prevent premature hydrolysis.
Structural & Physicochemical Profile
The molecule features a 2-azetidinone (beta-lactam) ring substituted at the C4 position with a p-chlorophenyl group. The electron-withdrawing chlorine atom and the strained lactam ring define its chemical behavior.
| Property | Value / Description |
| CAS Number | 21161-20-6 |
| IUPAC Name | 4-(4-chlorophenyl)azetidin-2-one |
| Molecular Formula | C₉H₈ClNO |
| Molecular Weight | 181.62 g/mol |
| Physical State | Solid (White to off-white crystalline powder) |
| Solubility | Soluble in DMSO, DCM, MeOH; Insoluble in Water |
| Key Functional Groups | Beta-lactam (cyclic amide), Aryl chloride |
| Stereochemistry | Contains one chiral center at C4 (racemic or enantiopure depending on synthesis) |
Synthetic Pathways: The Staudinger Cycloaddition
The industrial "gold standard" for synthesizing the 2-azetidinone core is the Staudinger Ketene-Imine Cycloaddition . This [2+2] thermal cycloaddition offers high diastereoselectivity (typically cis or trans depending on conditions and substituents).
Mechanism of Action
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Imine Formation: Condensation of 4-chlorobenzaldehyde with an amine (e.g., p-anisidine for protected intermediates) yields the Schiff base.
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Ketene Generation: An acid chloride (e.g., acetyl chloride) is treated with a base (triethylamine) to generate a ketene in situ.
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Cycloaddition: The nucleophilic imine attacks the electrophilic ketene (orthogonal approach), forming a zwitterionic intermediate that collapses into the four-membered lactam ring.
Figure 1: The Staudinger synthesis pathway via zwitterionic intermediate.
Chemical Reactivity & Functionalization
The 4-membered lactam ring possesses significant ring strain (~25-27 kcal/mol), making it susceptible to nucleophilic attack. However, for drug development, the goal is often N-alkylation or C3-functionalization without breaking the ring.
A. N-Alkylation (The Ezetimibe Route)
The amide nitrogen (N1) is weakly acidic (pKa ~15-17). Treatment with a strong base (e.g., LiHMDS or KOH/Phase Transfer Catalyst) allows for alkylation with alkyl halides.
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Target: Introduction of the fluorophenyl-propyl side chain essential for NPC1L1 binding.
B. Hydrolysis (Degradation Pathway)
Under strongly acidic or basic conditions, the ring opens to form the corresponding beta-amino acid. This is the primary degradation pathway and must be mitigated during storage.
C. C3-Functionalization
The C3 position (alpha to carbonyl) can be functionalized via enolate chemistry to introduce hydroxyl or alkyl groups, creating chiral centers critical for potency.
Figure 2: Divergent reactivity pathways: Functionalization vs. Degradation.[4][5]
Therapeutic Applications: Cholesterol Absorption Inhibition[7][8][9]
The 4-aryl-2-azetidinone scaffold is the defining feature of Ezetimibe .
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Mechanism: It blocks the NPC1L1 sterol transporter in the jejunal brush border.
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SAR (Structure-Activity Relationship):
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The C4-phenyl group (with 4-Cl or 4-F) is essential for hydrophobic pocket binding.
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The N1-substituent dictates metabolic stability and prevents glucuronidation at the wrong site.
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The beta-lactam ring acts as a rigid scaffold that positions the aryl groups in the correct spatial orientation to lock the transporter conformation.
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Analytical Fingerprinting
To verify the identity of 4-(4-chlorophenyl)azetidin-2-one, rely on the following spectral signatures:
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IR Spectroscopy:
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C=O Stretch: A sharp, intense band at 1740–1760 cm⁻¹ . This is higher than typical amides (usually ~1650-1690 cm⁻¹) due to ring strain.
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¹H NMR (CDCl₃, 300/400 MHz):
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H3/H4 Protons: Look for a distinctive coupling pattern.
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Trans isomer: J ≈ 2.0–2.5 Hz.
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Cis isomer: J ≈ 5.0–6.0 Hz.
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Aromatic Region: Two doublets (AA'BB' system) for the p-chlorophenyl group around δ 7.2–7.4 ppm .
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NH Proton: Broad singlet around δ 6.0–7.5 ppm (concentration dependent).
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References
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Staudinger Synthesis Mechanism
- Title: The mechanism of the ketene-imine (Staudinger) reaction in its centennial: still an unsolved problem?
- Source: PubMed / Cossío FP et al.
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URL: [Link]
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Ezetimibe Structure & Activity
- Title: (3R)-(3-Phenylpropyl)-1,(4S)-bis(4-methoxyphenyl)-2-azetidinone (SCH 48461): A Novel Inhibitor of Cholesterol Absorption.
- Source: Journal of Medicinal Chemistry
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URL: [Link]
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Beta-Lactam IR Spectroscopy
- Title: Infrared Spectra of Some Common Functional Groups (Carbonyls).
- Source: Chemistry LibreTexts
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URL: [Link]
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Synthesis of 4-Aryl-2-Azetidinones
Sources
- 1. bldpharm.com [bldpharm.com]
- 2. 4-(4-Chlorophenyl)azetidin-2-one | CymitQuimica [cymitquimica.com]
- 3. 21161-20-6|4-(4-Chlorophenyl)azetidin-2-one|BLD Pharm [bldpharm.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? - PubMed [pubmed.ncbi.nlm.nih.gov]
